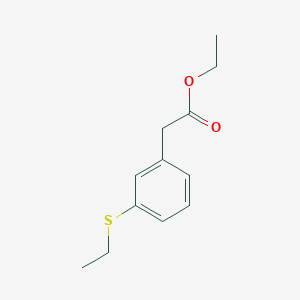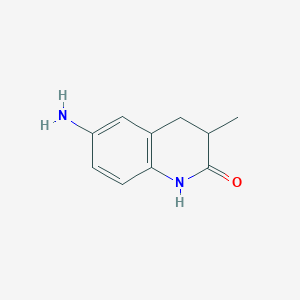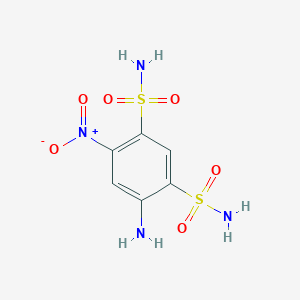![molecular formula C12H17NO2S B13870793 tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)
tert-Butyl [4-(methylthio)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [4-(methylthio)phenyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methylthio group, and a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [4-(methylthio)phenyl]carbamate typically involves the reaction of 4-(methylthio)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl [4-(methylthio)phenyl]carbamate can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can also undergo reduction reactions, where the carbamate group is reduced to an amine.
Substitution: Substitution reactions can occur at the phenyl ring, where electrophilic or nucleophilic reagents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl [4-(methylthio)phenyl]carbamate is used as an intermediate in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving carbamate-hydrolyzing enzymes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its carbamate group can be modified to create prodrugs that release active pharmaceutical ingredients upon hydrolysis.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl [4-(methylthio)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The methylthio group can also participate in redox reactions, affecting the oxidative state of the target molecules.
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar in structure but lacks the phenyl and methylthio groups.
tert-Butyl (4-bromomethyl)phenylcarbamate: Contains a bromomethyl group instead of a methylthio group.
tert-Butyl (4-hydroxymethyl)phenylcarbamate: Contains a hydroxymethyl group instead of a methylthio group.
Uniqueness: tert-Butyl [4-(methylthio)phenyl]carbamate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C12H17NO2S |
|---|---|
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
tert-butyl N-(4-methylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H,13,14) |
Clave InChI |
RRIKWBUMKNBOJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)


![ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13870743.png)

![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)






